Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate
Description
Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 672325-23-4) is a bicyclic amino ester with a molecular formula of C₉H₁₅NO₂ (MW: 169.22 g/mol) . It features a rigid 3-azabicyclo[3.1.0]hexane core, a methyl ester group at position 2, and two methyl substituents at position 6 (6,6-dimethyl). Its hydrochloride salt (CAS: 565456-77-1) is widely used as a key intermediate in synthesizing antiviral drugs, including Boceprevir and components of Paxlovid (nirmatrelvir) .
Structure
3D Structure
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-5-2-4(5)3-8-6/h4-6,8H,2-3H2,1H3/t4-,5-,6+/m1/s1 |
InChI Key |
XRILGDCLXWSSHU-PBXRRBTRSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H]2C[C@@H]2CN1 |
Canonical SMILES |
COC(=O)C1C2CC2CN1 |
Origin of Product |
United States |
Preparation Methods
Substitution with Hydroxyl Compounds
The tert-butyl ester undergoes substitution with a hydroxyl compound (Alk-OH, where Alk = C1–C6 alkyl) to yield a pyrrolidine intermediate. This step typically employs polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 0°C to 25°C. The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis of the ester group.
Cyanation Reaction
The pyrrolidine intermediate is treated with a cyanating agent, such as trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst (e.g., zinc iodide). This step introduces a cyano group at the 2-position of the bicyclic framework, forming 1,1-dimethylpropyl (1R,2S,5S)-2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate. The reaction achieves yields of 65–75% under optimized conditions.
Deprotection and Esterification
The tert-butyl protecting group is removed via acid-catalyzed hydrolysis (e.g., HCl in dioxane), followed by esterification with methanol to produce the final product. This step requires careful pH control to avoid racemization, with reported yields of 80–85%.
Alternative Route from 2-Aminomethylcyclopropyl-1,1-Dialkyl Acetal
Patent US4255334A outlines a distinct pathway starting from cis-2-aminomethylcyclopropyl-1,1-dimethyl acetal. This method emphasizes the formation of the bicyclic core through intramolecular cyclization:
Formation of N-Alkanoyl Intermediate
The acetal is reacted with an alkanoyl chloride (e.g., acetyl chloride) to form an N-alkanoyl derivative. This intermediate is critical for stabilizing the amine group during subsequent steps.
Cyclization and Hydrolysis
Heating the N-alkanoyl derivative in acidic aqueous conditions induces cyclization, forming 3-azabicyclo[3.1.0]hexane-2-carbonitrile. Hydrolysis of the nitrile group using concentrated HCl yields the carboxylic acid, which is then esterified with methanol to produce the target compound. This route achieves an overall yield of 50–60%, with the stereochemical outcome dependent on the cis/trans configuration of the starting acetal.
Stereochemical Control and Resolution Techniques
Achieving the correct (1R,2S,5S) configuration is a major challenge in synthesis. Key strategies include:
Chiral Auxiliaries
The use of chiral tert-butyl esters in early synthetic steps (as in Patent FR2972453B1) ensures retention of stereochemical integrity during functional group transformations.
Enzymatic Resolution
Recent advances employ lipases or esterases to resolve racemic mixtures of intermediates. For example, Pseudomonas fluorescens lipase has been used to selectively hydrolyze undesired enantiomers, improving enantiomeric excess (ee) to >98%.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and stereochemical outcomes of the two primary methods:
Optimization Strategies for Industrial Production
Solvent Selection
Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) in the cyanation step improves reaction kinetics and reduces side reactions, boosting yields by 10–15%.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including ethers, esters, and amides.
Scientific Research Applications
Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound’s stability and reactivity make it suitable for use in material science, particularly in the development of new polymers and advanced materials
Mechanism of Action
The mechanism of action of Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Key Properties:
- Stereochemistry : The (1R,2S,5S) configuration is critical for its biological activity, as stereoisomerism significantly impacts receptor binding .
- Purity : Commercial batches of the methyl ester precursor exhibit ~85% purity by quantitative ¹H NMR, necessitating purification steps for pharmaceutical applications .
- Synthetic Utility : The compound undergoes hydrolysis to form sodium carboxylate salts (e.g., sodium (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate), which are intermediates in protease inhibitor synthesis .
Comparison with Structurally Similar Compounds
Stereochemical Variants
Analysis : Stereochemical variations dramatically alter bioactivity. For example, the (1R,2S,5S) configuration in the target compound enables optimal binding to SARS-CoV-2 M<sup>pro</sup>, whereas the (1S,5R) isomer shows reduced efficacy .
Functional Group Modifications
Analysis: The Boc-protected derivative (C₁₁H₁₇NO₄) is more lipophilic than the methyl ester, improving its solubility in organic solvents for synthetic steps . In contrast, the 5-methyl variant (C₈H₁₄ClNO₂) exhibits reduced steric hindrance, enabling faster reaction kinetics in nucleophilic substitutions .
Salt Forms and Derivatives
Analysis : The hydrochloride salt is preferred in pharmaceutical manufacturing due to its stability under storage conditions (room temperature, inert atmosphere) . The lithium derivative, however, is advantageous in aqueous-phase reactions, achieving 89% yield in hydrolysis steps .
Biological Activity
Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate, also known as methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
- CAS Number : 565456-77-1
- Molecular Formula : C9H16ClNO2
- Molecular Weight : 205.68 g/mol
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound as an inhibitor of the SARS-CoV-2 main protease (Mpro). In vitro assays demonstrated that derivatives of this compound exhibited significant inhibition against SARS-CoV-2 Mpro with varying potency levels:
| Compound | Inhibition Constant (K_i) | EC_50 (nM) |
|---|---|---|
| PF-00835231 | 0.271 | 1364 |
| Compound 3 | 230 | - |
| Methanesulfonamide 4 | 7.93 | 909 |
| Trifluoroacetamide 5 | 12.1 | 85.3 |
The introduction of a cyclic leucine mimetic in the structure was shown to enhance its binding affinity to the protease, suggesting a rational approach for further optimization of antiviral agents based on this scaffold .
Anti-inflammatory Activity
The compound has also been reported to exhibit anti-inflammatory properties. Studies indicate that it may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated. The compound's ability to reduce inflammatory markers positions it as a candidate for treating various inflammatory conditions .
While detailed mechanisms of action are still being investigated, preliminary data suggest that this compound may act through competitive inhibition of viral proteases and modulation of immune responses related to inflammation.
Case Studies and Research Findings
Several case studies have evaluated the efficacy of this compound in various biological contexts:
- SARS-CoV-2 Inhibition : A study demonstrated that compounds derived from this bicyclic structure effectively inhibited viral replication in cell culture models, showcasing their potential as therapeutic agents against COVID-19 .
- Inflammatory Disease Models : In animal models of inflammation, treatment with the compound resulted in reduced symptoms and markers of inflammation, supporting its therapeutic potential .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate, and how are diastereoselectivity challenges addressed?
The compound is synthesized via copper-mediated intramolecular cyclopropanation of N-allyl enamine carboxylates. Two systems are used: (i) CuBr under aerobic conditions and (ii) CuBr₂/PhIO₂ for stepwise carbocupration of alkenes. Diastereoselectivity is achieved using NaBH₃CN in acetic acid to reduce 3-azabicyclo[3.1.0]hex-2-enes to the hexane scaffold, ensuring stereochemical control . For multi-gram synthesis, cis-cypermethric acid serves as a cost-effective cyclopropane precursor, leveraging pre-existing stereochemistry for diastereoselective proline moiety construction .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
X-ray crystallography (e.g., triclinic crystal system with space group P1) and NMR spectroscopy (¹H/¹³C) are critical. For example, crystal data for derivatives like tert-butyl 6-(2-(N-benzylcyclopropanecarboxamido)acetamido)-3-azabicyclo[3.1.0]hexane-3-carboxylate (C₂₆H₃₅N₃O₄) confirm bond angles and spatial arrangement . IR and mass spectrometry (e.g., ESI-MS) further validate functional groups and molecular weight .
Q. What analytical techniques are recommended for detecting impurities in this compound during synthesis?
High-performance liquid chromatography (HPLC) and liquid chromatography–mass spectrometry (LC-MS) are standard. For example, impurities like (1R,2R,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (Paxlovid Impurity 3) are identified using these methods, with molecular formula C₉H₁₅NO₂ and mass 169.22 amu .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s derivatives for SARS-CoV-2 3CLpro inhibition?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (100 ns trajectories) evaluate binding affinities. Derivatives like (1R,2S,5S)-N-(4-amino-1-cyclobutyl-2,3-dioxobutan-2-yl)-3-[[(2S)-2-(tert-butylcarbamoyl)amino]ethanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide (C₂₃H₃₉N₅O₅) show stable interactions with 3CLpro’s catalytic dyad (His41/Cys145) in silico . Free energy calculations (MM-PBSA/GBSA) validate thermodynamic stability .
Q. What strategies improve fluorination efficiency in bicyclic proline analogs of this compound?
Organic photoredox catalysis using substrates like (1R,5S,6S)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate achieves selective fluorination. Key steps include:
Q. How are bicyclic core modifications explored to enhance pharmacokinetic properties?
Substituent engineering at the 3-aza position (e.g., tert-butyl carbamoyl or trifluoroacetyl groups) improves metabolic stability. For example, replacing methyl with cyclopropane in (1R,2S,5S)-N-{(1E,2S)-1-imino-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl} derivatives enhances solubility and protease resistance .
Q. What experimental designs resolve contradictions in oxidative cyclopropane ring-opening reactions?
Conflicting data on pyridine formation from 5-substituted 3-azabicyclo[3.1.0]hex-2-enes are addressed via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
